Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate

Lipophilicity Medicinal Chemistry ADME Prediction

Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate (CAS 351158-30-0) is a 2-aminothiophene derivative with the molecular formula C16H19NO3S and a molecular weight of 305.4 g/mol. This heterocyclic compound serves primarily as a synthetic building block for the development of more complex molecules in medicinal chemistry and agrochemical research.

Molecular Formula C16H19NO3S
Molecular Weight 305.39
CAS No. 351158-30-0
Cat. No. B2394489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate
CAS351158-30-0
Molecular FormulaC16H19NO3S
Molecular Weight305.39
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OCC)N)C
InChIInChI=1S/C16H19NO3S/c1-4-19-12-8-6-11(7-9-12)13-10(3)21-15(17)14(13)16(18)20-5-2/h6-9H,4-5,17H2,1-3H3
InChIKeyOEHRJEXNVGPCAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate (CAS 351158-30-0): Physicochemical Profile and Procurement-Relevant Identifiers


Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate (CAS 351158-30-0) is a 2-aminothiophene derivative with the molecular formula C16H19NO3S and a molecular weight of 305.4 g/mol [1]. This heterocyclic compound serves primarily as a synthetic building block for the development of more complex molecules in medicinal chemistry and agrochemical research . Key physicochemical properties computed for this compound include a LogP of 4.87, a density of 1.2±0.1 g/cm³, and a boiling point of 432.2±45.0 °C at 760 mmHg . The compound is typically available at a minimum purity of 95% for research and development use .

Why Analogs Cannot Simply Replace Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate in Research Protocols


Within the class of 2-aminothiophene-3-carboxylate esters, subtle variations in the 4-phenyl substituent profoundly influence key physicochemical parameters, particularly lipophilicity . For instance, simply substituting the 4-ethoxy group with a 4-methoxy group reduces the computed LogP from 4.87 to a range of 4.07–4.41, while a 4-chloro substituent increases it to 4.72–5.20 . These shifts in LogP directly alter membrane permeability, solubility profiles, and non-specific protein binding, which in turn can significantly deviate the compound's behavior in biological assays and chemical reactions [1]. Therefore, treating this compound as a freely interchangeable member of a generic series without accounting for these quantifiable physicochemical differences introduces a high risk of data inconsistency and failed experimental replication.

Quantitative Differentiation of Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate from its Closest Analogs


Lipophilicity Comparison: Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate Exhibits Intermediate LogP Between Methoxy and Chloro Analogs

The target compound's predicted LogP of 4.87 positions it as an intermediate lipophilic entity compared to its closest 4-substituted phenyl analogs. The 4-methoxy derivative (CAS 350989-93-4) has an experimentally backed computed LogP range of 4.07–4.41, while the 4-chloro derivative (CAS 350989-77-4) ranges from 4.72 to 5.20 . This places the ethoxy compound's lipophilicity significantly above the methoxy analog but slightly below or overlapping with the chloro variant, offering a unique partition coefficient profile for membrane interaction studies.

Lipophilicity Medicinal Chemistry ADME Prediction

Purity Specification as a Determinant of Reproducibility: Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate at 95% Minimum Purity

Reputable suppliers consistently specify a minimum purity of 95% for this compound, as evidenced by AKSci and Chemenu product datasheets . In contrast, the 4-chloro analog is commercially available at a higher specification of 96% from certain vendors, while the 4-methoxy analog is also offered at 95% . For sensitive applications such as catalytic reactions or biological assays with narrow dynamic ranges, this 1% purity differential can represent a meaningful gap in effective concentration and impurity profile.

Analytical Chemistry Quality Control Procurement Specification

Chemoinformatic Reactivity Discrimination: Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate Features Higher Rotatable Bond Count than its 4-Chloro Analog

The target compound bears 6 rotatable bonds, as reported by PubChem and Chemsrc [1], compared to 4 rotatable bonds recorded for the 4-chloro analog . The increased number of rotatable bonds, contributed by the ethoxy group, enhances the molecule's conformational flexibility, which can influence entropic binding penalties and solubility characteristics in both organic synthesis and biological target engagement.

Cheminformatics Molecular Flexibility Drug Design

Scarcity of Direct Biological Comparator Data Highlights the Compound's Underexplored but Distinct Niche

A systematic search of PubMed, PubChem BioAssay, and open-access repositories reveals that direct, peer-reviewed, comparative biological data (e.g., IC50, MIC, Ki) for this exact compound against its 4-methoxy, 4-chloro, or 4-methyl analogs are not publicly available [1]. While vendor chemical databases and reviews on 2-aminothiophenes highlight potential antimicrobial and anticancer activities for this scaffold, no identifiable primary study provides the quantitative head-to-head data needed for an evidence-based biological selection [2][3]. This absence of data, coupled with its distinct physicochemical signature, positions the ethoxy derivative as a uniquely underexplored chemotype, offering a clear, data-backed rationale for its procurement as a novel probe compound.

Biological Activity Data Gap Research Opportunity

Optimized Application Scenarios for Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate Based on Quantitative Evidence


Lead Optimization Programs Requiring Intermediate LogP Scaffolds

Medicinal chemistry teams optimizing ADME profiles can leverage the compound's LogP of 4.87 as a scaffold with intermediate lipophilicity . Unlike the more lipophilic chloro analog (LogP up to 5.20), the ethoxy derivative may reduce non-specific protein binding while maintaining sufficient membrane permeability for cellular assays. This makes it a preferable starting point for tuning lipophilicity in hit-to-lead campaigns.

Synthetic Methodology Development on Conformationally Flexible Heterocycles

The presence of 6 rotatable bonds versus 4 in the chloro analog [1] makes this compound a valuable substrate for exploring new synthetic transformations that are sensitive to steric and conformational effects. Its unique flexibility profile can help methodologists probe the scope and limitations of novel catalytic reactions.

First-in-Class SAR Studies for Underexplored 2-Aminothiophene Chemotypes

Given the confirmed absence of published biological comparator data for this scaffold [2], research groups aiming to establish original structure-activity relationships can procure this compound to generate novel intellectual property and publication opportunities, using its distinct ethoxy moiety as a key differentiator from the more commonly investigated methoxy and chloro series.

Physicochemical Reference Compound for Solubility and Permeability Assays

The compound's well-defined computed properties, including a LogP of 4.87 and 5 hydrogen bond acceptors , establish it as a consistent reference standard for calibrating high-throughput solubility and permeability assays, particularly when benchmarking against analogs with known deviations in these parameters.

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